D-Lyxono-1,4-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

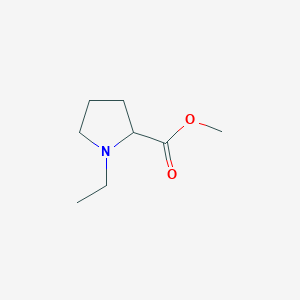

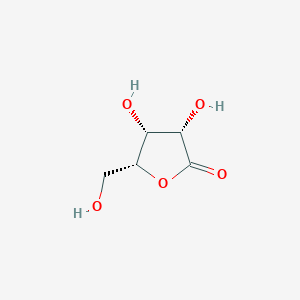

d-Lyxono-1,4-lactone is a carbohydrate-based lactone, specifically an aldonolactone, obtained by the cyclocondensation of the carboxy group and the 4-hydroxy group of d-lyxonic acid . This compound is a white to off-white crystalline solid with a molecular formula of C5H8O5 and a molecular weight of 148.11 g/mol . It is slightly soluble in methanol and water .

Synthetic Routes and Reaction Conditions:

Selective Anomeric Oxidation: d-Lyxono-1,4-lactone can be synthesized by the selective anomeric oxidation of unprotected aldoses using bromine. This method typically yields the thermodynamically more stable five-membered lactone (γ-lactone).

Industrial Production Methods:

Types of Reactions:

Oxidation: d-Lyxono-1,4-lactone undergoes oxidation reactions to form various derivatives.

Reduction: It can be reduced to form corresponding alditols.

Substitution: The compound can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Bromine, chromium (VI) reagents, and DMSO-based oxidizing systems are commonly used.

Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

1,4-Dideoxy-1,4-imino-L-arabinitol: A glucosidase inhibitor with in vitro antiviral activity.

科学研究应用

d-Lyxono-1,4-lactone has a wide range of applications in scientific research:

作用机制

Target of Action

d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro . The primary targets of d-Lyxono-1,4-lactone are glucosidase enzymes .

Mode of Action

The enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the reaction of d-xylono-1,4-lactone with water to produce d-xylonate . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . The systematic name of this enzyme class is D-xylono-1,4-lactone lactonohydrolase .

Biochemical Pathways

d-Lyxono-1,4-lactone participates in the pentose and glucuronate interconversions . A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, was determined to hydrolyze a series of sugar lactones: L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, D-lyxono-1,4-lactone, and L-galactono-1,4-lactone .

Result of Action

The hydrolysis of d-Lyxono-1,4-lactone by the enzyme xylono-1,4-lactonase results in the production of d-xylonate . This compound is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro .

Action Environment

The action of d-Lyxono-1,4-lactone is influenced by environmental factors such as temperature and pH. For instance, the enzyme xylono-1,4-lactonase, which catalyzes the reaction of d-xylono-1,4-lactone, functions optimally at a specific temperature and pH . .

生化分析

Biochemical Properties

d-Lyxono-1,4-lactone interacts with various enzymes, proteins, and other biomolecules. A study found that it is hydrolyzed by a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) . The nature of these interactions involves the hydrolysis of d-xylono-1,4-lactone-5-phosphate .

Molecular Mechanism

At the molecular level, d-Lyxono-1,4-lactone exerts its effects through binding interactions with biomolecules and influencing enzyme activity. For instance, it is a substrate for the aforementioned lactonases, which catalyze its hydrolysis .

Metabolic Pathways

d-Lyxono-1,4-lactone is involved in metabolic pathways, interacting with enzymes and cofactors. Its hydrolysis by lactonases is a key step in these pathways .

相似化合物的比较

d-Glucono-1,5-lactone: Another aldonolactone obtained by the cyclocondensation of the carboxy group and the 5-hydroxy group of d-gluconic acid.

d-Mannono-1,4-lactone: A similar compound obtained from d-mannonic acid.

l-Gulono-1,4-lactone: A lactone derived from l-gulonic acid.

Uniqueness: d-Lyxono-1,4-lactone is unique due to its specific structural configuration and its role as a precursor for the synthesis of unique bioactive compounds, such as 1,4-dideoxy-1,4-imino-L-arabinitol . Its distinct reactivity and applications in pharmaceutical research set it apart from other similar aldonolactones .

属性

IUPAC Name |

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-UZBSEBFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)